molecular formula C9H7BrCl2O2 B8725278 2'-Bromo-3,4-dichlorophenylacetic acid methyl ester

2'-Bromo-3,4-dichlorophenylacetic acid methyl ester

Cat. No.: B8725278
M. Wt: 297.96 g/mol
InChI Key: GJCPCGAKJFTMFO-UHFFFAOYSA-N
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Description

2'-Bromo-3,4-dichlorophenylacetic acid methyl ester is an organic compound that belongs to the class of bromoacetates It is characterized by the presence of a bromine atom and a dichlorophenyl group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2'-Bromo-3,4-dichlorophenylacetic acid methyl ester typically involves the bromination of methyl 2-(3,4-dichlorophenyl)acetate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process would likely involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2'-Bromo-3,4-dichlorophenylacetic acid methyl ester undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative reactions can convert the acetate moiety to carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Oxidation: Utilizes oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

    Nucleophilic Substitution: Produces substituted derivatives depending on the nucleophile used.

    Reduction: Yields the corresponding alcohol.

    Oxidation: Forms carboxylic acids or other oxidized products.

Scientific Research Applications

2'-Bromo-3,4-dichlorophenylacetic acid methyl ester has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2'-Bromo-3,4-dichlorophenylacetic acid methyl ester involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The dichlorophenyl group can participate in various interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

    Methyl 2-bromoacetate: Lacks the dichlorophenyl group, making it less reactive in certain contexts.

    Ethyl 2-(3,4-dichlorophenyl)-2-bromoacetate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its reactivity and solubility.

    Methyl 2-(3,4-dichlorophenyl)acetate: Lacks the bromine atom, limiting its use in nucleophilic substitution reactions.

Uniqueness: 2'-Bromo-3,4-dichlorophenylacetic acid methyl ester is unique due to the presence of both the bromine atom and the dichlorophenyl group, which confer distinct reactivity and potential for diverse applications in synthesis and research .

Properties

Molecular Formula

C9H7BrCl2O2

Molecular Weight

297.96 g/mol

IUPAC Name

methyl 2-bromo-2-(3,4-dichlorophenyl)acetate

InChI

InChI=1S/C9H7BrCl2O2/c1-14-9(13)8(10)5-2-3-6(11)7(12)4-5/h2-4,8H,1H3

InChI Key

GJCPCGAKJFTMFO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-bromosuccinimide (116 g, 1.4 equivalent amounts) was added to a 1,2-dichloroethane (320 mL) solution of methyl 2-(3,4-dichlorophenyl)acetate (106.8 g, 0.446 mol) at room temperature, followed by heating to 85° C. To this solution, a 1,2-dichloroethane (22.6 mL) solution of benzoyl peroxide (2.26 g, 2.0 mol %) was dropwise added dividedly 10 times every 10 minutes, followed by stirring at 85° C. for 3 hours. The reaction solution was cooled to room temperature, sequentially washed with a 2M sodium hydroxide aqueous solution, a mixed liquid of water-sodium thiosulfate aqueous solution (2:1, (v/v)), a saturated ammonium chloride aqueous solution and a saturated salt solution, and dried over anhydrous magnesium sulfate. The drying agent was removed by filtration, and the solvent was distilled off to give the desired product as a brown oil (142 g, yield: 103%).
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
106.8 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
2.26 g
Type
catalyst
Reaction Step Two
Quantity
22.6 mL
Type
solvent
Reaction Step Two
Yield
103%

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